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molecular formula C14H22 B8574664 1,2-Bis(2-methylpropyl)benzene CAS No. 96878-97-6

1,2-Bis(2-methylpropyl)benzene

Cat. No. B8574664
M. Wt: 190.32 g/mol
InChI Key: VMHAYKUZIAAXIZ-UHFFFAOYSA-N
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Patent
US08142909B2

Procedure details

The diol can be dissolved in a solvent such as methanol with a catalytic amount of p-toluene sulfonic acid and a catalyst such as palladium on carbon and hydrogenated to give the di-isobutyl benzene.
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1>CO.[Pd]>[CH2:11]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:2][CH:1]([CH3:11])[CH3:6])[CH:4]([CH3:5])[CH3:3]

Inputs

Step One
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=C(C=CC=C1)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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